molecular formula C17H18O3 B7857890 3-[4-(Benzyloxy)phenoxy]butan-2-one CAS No. 113702-06-0

3-[4-(Benzyloxy)phenoxy]butan-2-one

Cat. No. B7857890
Key on ui cas rn: 113702-06-0
M. Wt: 270.32 g/mol
InChI Key: BPMGNFLSXGRZEM-UHFFFAOYSA-N
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Patent
US04713471

Procedure details

The process as indicated in Example 1 was repeated a number of times, utilizing molar quantities each of 4-benzyloxyphenol and 3-chloro-2-butanone, and varying quantities of base, catalyst and solvent, as well as differing times and temperatures.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH:17]([CH3:21])[C:18](=[O:20])[CH3:19]>>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][CH:17]([CH3:21])[C:18](=[O:20])[CH3:19])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OC(C(C)=O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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